molecular formula C9H15N3O B2934877 4-[(1-methyl-1H-pyrazol-3-yl)methyl]morpholine CAS No. 1852879-42-5

4-[(1-methyl-1H-pyrazol-3-yl)methyl]morpholine

Cat. No.: B2934877
CAS No.: 1852879-42-5
M. Wt: 181.239
InChI Key: KHKOSLNPAYUARL-UHFFFAOYSA-N
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Description

The compound “4-[(1-Methylpyrazol-3-yl)methyl]morpholine” seems to be a complex organic molecule. It likely contains a morpholine ring, which is a six-membered ring with one oxygen atom and one nitrogen atom, and a 1-methylpyrazol group, which is a pyrazol ring with a methyl group attached .

Scientific Research Applications

Anticonvulsant Activity and Structure-Activity Relationships

Research led by Unverferth et al. (1998) developed a series of new 3-aminopyrroles, synthesized from corresponding acetophenone and glycine derivatives. This research aimed at testing these derivatives for anticonvulsant activity, demonstrating that several compounds exhibited considerable activity with minimal neurotoxicity. A specific compound, identified for its potent activity, was shown to block sodium channels in a frequency-dependent manner, suggesting a potential application in the treatment of convulsive disorders (Unverferth et al., 1998).

Neurokinin-1 Receptor Antagonism for Clinical Administration

Harrison et al. (2001) discussed the synthesis and evaluation of a water-soluble neurokinin-1 receptor antagonist, highlighting its potency in pre-clinical tests relevant to clinical efficacy in emesis and depression. This research underscores the development of orally active compounds for potential therapeutic applications (Harrison et al., 2001).

Glucosidase Inhibition and Antioxidant Activity

A study by Özil et al. (2018) on the synthesis of novel 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1H-benzimidazole derivatives explored their in vitro antioxidant activities and glucosidase inhibitory potential. This research provides insights into the therapeutic potential of these compounds, particularly for conditions associated with oxidative stress and metabolic disorders (Özil, Parlak, & Baltaş, 2018).

Antifungal Activity and Mutagenic Effects Study

Bushuieva et al. (2022) focused on the mutagenic effects and predicted carcinogenicity of a specific compound to explore its potential for creating new drugs with antifungal activity. This study emphasizes the importance of assessing both therapeutic efficacy and safety in the development of new pharmaceuticals (Bushuieva et al., 2022).

Synthesis of Potent Antimicrobials

Kumar et al. (2007) described the synthesis of 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a compound useful for creating potent antimicrobials. This research contributes to the ongoing search for new antimicrobial agents in response to increasing antibiotic resistance (Kumar, Sadashiva, & Rangappa, 2007).

Mechanism of Action

Target of Action

It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study on a similar pyrazole derivative showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Given the antileishmanial and antimalarial activities of similar pyrazole derivatives , it can be inferred that the compound may affect the biochemical pathways related to these diseases.

Result of Action

Given the antileishmanial and antimalarial activities of similar pyrazole derivatives , it can be inferred that the compound may have similar effects.

Properties

IUPAC Name

4-[(1-methylpyrazol-3-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-11-3-2-9(10-11)8-12-4-6-13-7-5-12/h2-3H,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKOSLNPAYUARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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